Apoptozole
Overview
Description
Apoptozole is a drug that acts as a potent and selective inhibitor of the heat shock protein Hsp70 . It was one of the first compounds developed to act at this target . It induces apoptosis in susceptible cells, and displays anti-cancer, anti-malarial, and antiviral activity .
Molecular Structure Analysis
This compound has a molecular formula of C33H25F6N3O3 . It has a molar mass of 625.571 g·mol −1 . The structure includes imidazole ring flanked by two phenyl rings, a benzamide group, and trifluoromethyl groups .
Chemical Reactions Analysis
This compound has been reported to form aggregates under aqueous conditions that could interact with HSP70 proteins in a non-specific manner .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 625.56 and a molecular formula of C33H25F6N3O3 .
Scientific Research Applications
HSP70 Inhibition Studies
Apoptozole has been explored as a potential chemical tool for HSP70 inhibition. The HSP70 protein family is linked to multiple cancer types and drug resistance, making it a target for anti-cancer drug development. This compound was identified as having strong affinity for HSP70 isoforms HSP72 and HSC70. However, studies using biochemical and biophysical techniques did not find conclusive evidence that this compound binds to HSP70 in a specific and developable way. Instead, this compound may form aggregates under aqueous conditions, interacting with HSP70 proteins non-specifically (Evans et al., 2015).
Apoptosis and Cell Death Research
Apoptosis, or programmed cell death, is crucial for maintaining tissue homeostasis in metazoans and is involved in various diseases including cancer. This compound has not been specifically studied in this context, but research in apoptosis is critical for understanding diseases and developing treatments. For instance, apoptosis signaling through death receptors and modulation of this process has been a significant area of study (Ashkenazi & Dixit, 1998). Additionally, apoptosis in yeast has been investigated, providing insights into the genetics and regulation of apoptotic processes (Madeo et al., 2002).
Immune Response Enhancement
A study demonstrated that this compound, as a small molecule inhibitor of Hsp70 and Hsc70, can enhance immune responses to protein antigens. This research indicates that inhibition of Hsp70 and Hsc70 activities could be a novel strategy for designing small molecule-based adjuvants in protein vaccines (Baek et al., 2015).
Antiviral Potential
This compound has been identified as having broad-spectrum anti-flavivirus potential. It acts at post-entry steps and affects genes related to cholesterol metabolism, fatty acid synthesis, and innate immunity. This suggests that this compound enhances innate immune responses, offering a novel anti-ZIKV mechanism of HSP70 inhibitors (Yang et al., 2020).
Mechanism of Action
Target of Action
Apoptozole is a small molecule that acts as a potent and selective inhibitor of the heat shock protein Hsp70 . The primary targets of this compound are the HSP70 isoforms HSP72 and HSC70 . These proteins play crucial roles in cellular processes such as protein folding, degradation, and transport, and their dysregulation has been linked to multiple cancer types and drug resistance .
Mode of Action
This compound interacts with its targets by binding to the ATPase domain of Hsc70 and Hsp70 . This binding inhibits the ATPase activity of these proteins, disrupting their normal function . It’s important to note that some studies have suggested that this compound may form aggregates under aqueous conditions that could interact with hsp70 proteins in a non-specific manner .
Biochemical Pathways
The inhibition of Hsp70 by this compound affects several biochemical pathways. One key pathway is the apoptotic pathway. This compound induces apoptosis in susceptible cells . It does this by preventing the association of Hsp70 with apoptotic protease-activating factor 1 (APAF-1), which triggers caspase activation .
Pharmacokinetics
The compound’s ability to induce apoptosis in cancer cells suggests that it can penetrate cell membranes and reach its intracellular targets
Result of Action
The primary result of this compound’s action is the induction of apoptosis in susceptible cells . This can lead to anti-cancer, anti-malarial, and antiviral activity . In cancer cells, for example, this compound can trigger caspase-dependent apoptosis, leading to cell death .
Safety and Hazards
properties
IUPAC Name |
4-[[2-[3,5-bis(trifluoromethyl)phenyl]-4,5-bis(4-methoxyphenyl)imidazol-1-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25F6N3O3/c1-44-26-11-7-20(8-12-26)28-29(21-9-13-27(45-2)14-10-21)42(18-19-3-5-22(6-4-19)30(40)43)31(41-28)23-15-24(32(34,35)36)17-25(16-23)33(37,38)39/h3-17H,18H2,1-2H3,(H2,40,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMMTPFXOMAJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25F6N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027756 | |
Record name | Apoptozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1054543-47-3 | |
Record name | Apoptozole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054543473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apoptozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APOPTOZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD0EH16QCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.